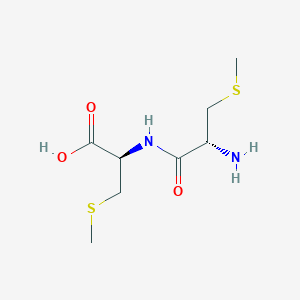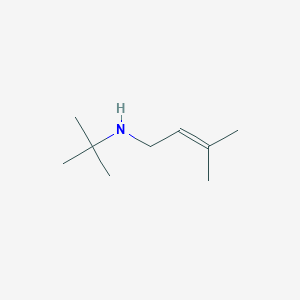![molecular formula C24H6N16O24 B14606684 (2,4,6-Trinitrophenyl)-[2,4,6-trinitro-3-[2,4,6-trinitro-3-[(2,4,6-trinitrophenyl)diazenyl]phenyl]phenyl]diazene CAS No. 58505-80-9](/img/structure/B14606684.png)
(2,4,6-Trinitrophenyl)-[2,4,6-trinitro-3-[2,4,6-trinitro-3-[(2,4,6-trinitrophenyl)diazenyl]phenyl]phenyl]diazene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4,6-Trinitrophenyl)-[2,4,6-trinitro-3-[2,4,6-trinitro-3-[(2,4,6-trinitrophenyl)diazenyl]phenyl]phenyl]diazene is a highly nitrated aromatic compound This compound is characterized by its multiple nitro groups attached to phenyl rings, making it a highly energetic material
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,6-Trinitrophenyl)-[2,4,6-trinitro-3-[2,4,6-trinitro-3-[(2,4,6-trinitrophenyl)diazenyl]phenyl]phenyl]diazene typically involves the nitration of phenyl compounds. The process generally includes the following steps:
Nitration of Phenyl Rings: The initial step involves the nitration of phenyl rings using a mixture of concentrated nitric acid and sulfuric acid. This step introduces nitro groups at the 2, 4, and 6 positions of the phenyl rings.
Diazotization: The nitrated phenyl compounds are then subjected to diazotization, where an amine group is converted into a diazonium salt using sodium nitrite and hydrochloric acid.
Coupling Reaction: The diazonium salt is then coupled with another nitrated phenyl compound to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Safety measures are crucial due to the highly energetic nature of the compound.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: Reduction of the nitro groups can lead to the formation of amines or other reduced products.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, or other electrophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Nitroso derivatives, nitro derivatives.
Reduction: Amines, hydroxylamines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学的研究の応用
Chemistry
Explosives: Due to its highly energetic nature, the compound is studied for potential use in explosives and propellants.
Catalysis: It can be used as a catalyst in certain chemical reactions due to its unique structure.
Biology
Biochemical Probes: The compound can be used as a probe to study biochemical pathways involving nitration and reduction reactions.
Medicine
Drug Development: Research is ongoing to explore its potential use in drug development, particularly in targeting specific biochemical pathways.
Industry
Material Science: The compound is studied for its potential use in developing new materials with unique properties.
作用機序
The mechanism by which (2,4,6-Trinitrophenyl)-[2,4,6-trinitro-3-[2,4,6-trinitro-3-[(2,4,6-trinitrophenyl)diazenyl]phenyl]phenyl]diazene exerts its effects involves the interaction of its nitro groups with various molecular targets. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules, enzymes, or other targets. These interactions can result in the modulation of biochemical pathways, leading to various effects.
類似化合物との比較
Similar Compounds
2,4,6-Trinitrotoluene (TNT): Another highly nitrated aromatic compound used as an explosive.
2,4,6-Trinitrophenol (Picric Acid): Known for its use in explosives and as a chemical reagent.
2,4,6-Trinitroaniline:
Uniqueness
(2,4,6-Trinitrophenyl)-[2,4,6-trinitro-3-[2,4,6-trinitro-3-[(2,4,6-trinitrophenyl)diazenyl]phenyl]phenyl]diazene is unique due to its complex structure with multiple nitro groups and diazene linkages. This structure imparts distinct chemical and physical properties, making it a subject of interest in scientific research.
特性
CAS番号 |
58505-80-9 |
|---|---|
分子式 |
C24H6N16O24 |
分子量 |
902.4 g/mol |
IUPAC名 |
(2,4,6-trinitrophenyl)-[2,4,6-trinitro-3-[2,4,6-trinitro-3-[(2,4,6-trinitrophenyl)diazenyl]phenyl]phenyl]diazene |
InChI |
InChI=1S/C24H6N16O24/c41-29(42)7-1-11(33(49)50)19(12(2-7)34(51)52)25-27-21-15(37(57)58)5-9(31(45)46)17(23(21)39(61)62)18-10(32(47)48)6-16(38(59)60)22(24(18)40(63)64)28-26-20-13(35(53)54)3-8(30(43)44)4-14(20)36(55)56/h1-6H |
InChIキー |
XXSQLUDSHLIJLJ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N=NC2=C(C=C(C(=C2[N+](=O)[O-])C3=C(C(=C(C=C3[N+](=O)[O-])[N+](=O)[O-])N=NC4=C(C=C(C=C4[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


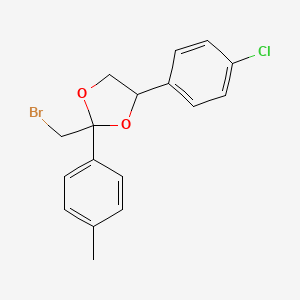


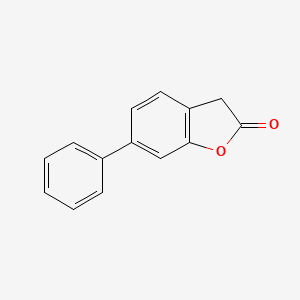
![Methyl 2-[(2-oxopropyl)amino]prop-2-enoate](/img/structure/B14606624.png)

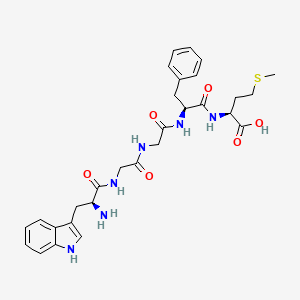
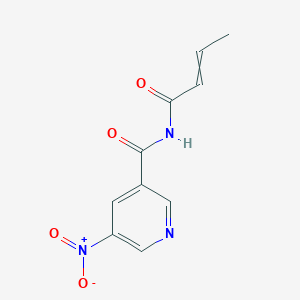
![N-{4-[4-Chloro-2-(trifluoromethyl)phenoxy]phenyl}-N'-methylurea](/img/structure/B14606643.png)
![Trimethyl{3-[(trimethylsilyl)oxy]undec-1-yn-1-yl}silane](/img/structure/B14606649.png)
![2-[Chloro(difluoro)methyl]-4-ethyl-5,7-dinitro-1H-benzimidazole](/img/structure/B14606659.png)
